(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid is a complex organic compound characterized by its bicyclic structure. Its molecular formula is CHN O, and it has a molecular weight of 243.26 g/mol. This compound features a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities during
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions are critical to achieving desired transformations and include careful control of temperature, solvent, and pH .
The synthesis of (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid generally involves multiple synthetic steps starting from readily available precursors. A common synthetic route includes:
Industrial production methods may involve optimized synthetic routes that are scalable and cost-effective, often utilizing continuous flow processes and automated reactors to ensure consistent quality and yield .
This compound has potential applications in:
Research into its applications is ongoing, with particular interest in how its unique structure can be utilized in drug development and other chemical syntheses .
Similar compounds include:
What distinguishes (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid from these compounds is its bicyclic structure that imparts unique chemical and physical properties. This structural feature enhances its value in the synthesis of complex molecules and applications requiring specific structural characteristics .